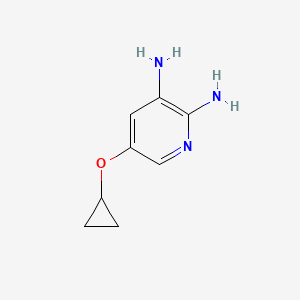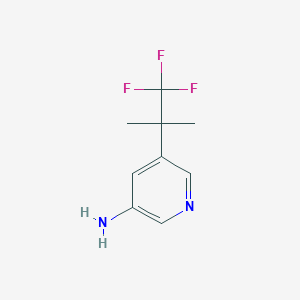![molecular formula C21H19FN4O3S B14806638 N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B14806638.png)
N-{4-[(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features This compound contains a cyclopropane ring, a fluorophenyl group, and multiple functional groups, including amide, hydrazine, and thioamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-fluorophenylacrylic acid: This can be achieved through the Heck reaction between 4-fluoroiodobenzene and acrylic acid.
Formation of 3-(4-fluorophenyl)acryloyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 3-(4-fluorophenyl)acryloylhydrazine: The acyl chloride reacts with hydrazine hydrate to form the hydrazine derivative.
Formation of the thioamide: The hydrazine derivative is treated with carbon disulfide to introduce the thioamide group.
Coupling with 4-aminobenzoic acid: The thioamide is then coupled with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclopropanecarboxamide formation: Finally, the product is reacted with cyclopropanecarboxylic acid chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazine and thioamide groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The thioamide and hydrazine groups may form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[2-({[3-(4-chlorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-{[2-({[3-(4-methylphenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(4-{[2-({[3-(4-fluorophenyl)acryloyl]amino}carbonothioyl)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19FN4O3S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-[[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H19FN4O3S/c22-16-8-1-13(2-9-16)3-12-18(27)24-21(30)26-25-20(29)15-6-10-17(11-7-15)23-19(28)14-4-5-14/h1-3,6-12,14H,4-5H2,(H,23,28)(H,25,29)(H2,24,26,27,30)/b12-3+ |
InChI Key |
IWAASIGNPBYXSU-KGVSQERTSA-N |
Isomeric SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B14806556.png)
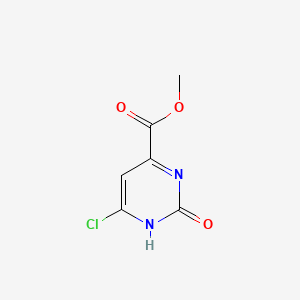
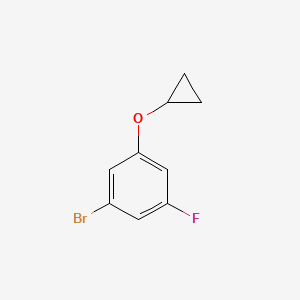
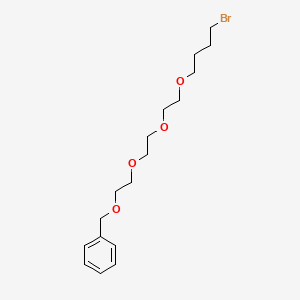

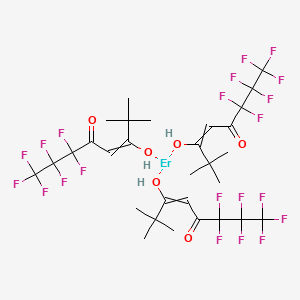
![ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate](/img/structure/B14806596.png)
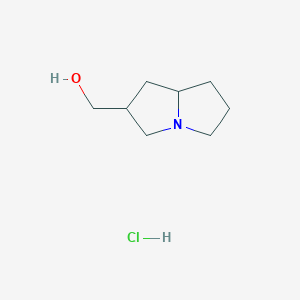

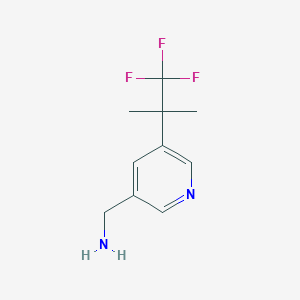
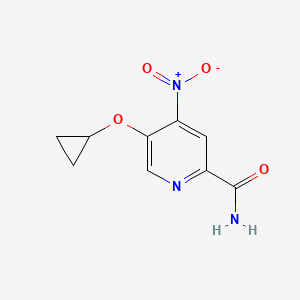
![2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B14806630.png)
